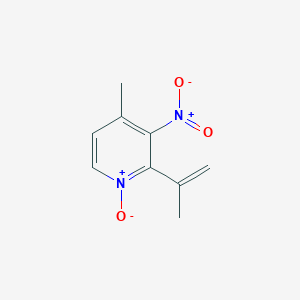
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3 This compound is characterized by its pyridine ring substituted with isopropenyl, methyl, and nitro groups, along with an oxide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide typically involves the nitration of 2-isopropenyl-4-methyl-pyridine followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at the nitrogen atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-isopropenyl-4-methyl-3-amino-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
2-Isopropenyl-4-methyl-3-nitro-pyridine: Lacks the oxide group at the nitrogen atom.
4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group.
3-Nitro-pyridine: Lacks both the isopropenyl and methyl groups.
Uniqueness: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is unique due to the presence of the isopropenyl, methyl, and nitro groups along with the oxide group at the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-methyl-3-nitro-1-oxido-2-prop-1-en-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H10N2O3/c1-6(2)8-9(11(13)14)7(3)4-5-10(8)12/h4-5H,1H2,2-3H3 |
InChI Key |
UBGYICPMVYUOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C(=C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















